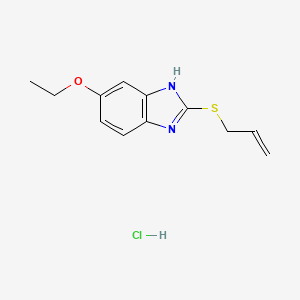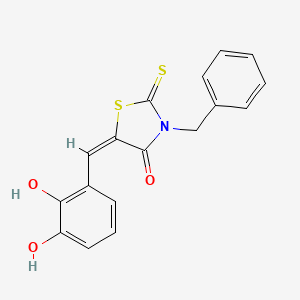![molecular formula C19H29NO2 B5188296 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine, commonly known as MDAI, is a synthetic compound that belongs to the amphetamine class of drugs. MDAI is a psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. In
Mécanisme D'action
MDAI acts as a selective serotonin releasing agent (SSRA) and a dopamine releasing agent (DRA). It works by binding to the serotonin and dopamine transporters, which are responsible for reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of serotonin and dopamine, MDAI increases the levels of these neurotransmitters in the brain, leading to an increase in mood, social behavior, and empathy.
Biochemical and Physiological Effects
MDAI has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, which are common effects of amphetamine-like compounds. MDAI has also been found to increase levels of oxytocin, a hormone that plays a crucial role in social bonding and attachment.
Avantages Et Limitations Des Expériences En Laboratoire
MDAI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MDAI has also been shown to have a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, MDAI has limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on behavior and mood, making it difficult to control for these variables in experiments.
Orientations Futures
There are several future directions for research on MDAI. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of MDAI in these conditions. Another area of interest is the role of MDAI in social behavior and attachment. Research has shown that MDAI increases levels of oxytocin, a hormone that plays a crucial role in social bonding and attachment. Further research is needed to determine the mechanisms by which MDAI affects social behavior and attachment. Finally, future research could explore the potential of MDAI as a tool for studying the role of serotonin and dopamine in the brain.
Méthodes De Synthèse
MDAI can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield MDAI.
Applications De Recherche Scientifique
MDAI has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that MDAI has a unique mechanism of action that differs from traditional antidepressants and anxiolytics. MDAI has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(20-12-11-16-7-5-4-6-8-16)13-17-9-10-18(21-2)19(14-17)22-3/h7,9-10,14-15,20H,4-6,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGAECRVLFXUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B5188226.png)

![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)